N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15N7O2S and its molecular weight is 381.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a broad range of targets These targets include various enzymes, receptors, and proteins involved in critical biological processes
Mode of Action
Based on the structural similarity to imidazole and thiazole derivatives, it can be inferred that the compound might interact with its targets through various mechanisms, such as inhibition or activation of enzymatic activities, modulation of receptor functions, or interference with protein-protein interactions .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, cell proliferation, and apoptosis
Pharmacokinetics
The compound’s solubility and chemical stability, which can influence its bioavailability and pharmacokinetics, can be inferred from its structural features .
Result of Action
Based on the reported biological activities of structurally similar compounds, it can be inferred that this compound might exhibit a range of effects, such as anti-inflammatory, antioxidant, antiviral, and cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s stability and interaction with its targets .
Properties
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S/c1-23-15(13-4-2-3-7-18-13)20-24(17(23)26)9-8-19-16(25)11-5-6-12-14(10-11)22-27-21-12/h2-7,10H,8-9H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMXZLIIWCBFJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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